Afatinib is a 4-anilinoquinazoline tyrosine kinase inhibitor in the form of a dimaleate salt available as Boehringer Ingelheim's brand name Gilotrif. For oral use, afatinib tablets are a first-line (initial) treatment for patients with metastatic non-small cell lung cancer (NSCLC) with common epidermal growth factor receptor (EGFR) mutations as detected by an FDA-approved test. Gilotrif (afatinib) is the first FDA-approved oncology product from Boehringer Ingelheim.
Afatinib is a Kinase Inhibitor. The mechanism of action of afatinib is as a Protein Kinase Inhibitor.
Afatinib is a tyrosine kinase receptor inhibitor that is used in the therapy of selected forms of metastatic non-small cell lung cancer. Afatinib is associated with transient elevations in serum aminotransferase levels during therapy and has been reported to cause clinically apparent acute liver injury and rare instances of death.
Afatinib is an orally bioavailable anilino-quinazoline derivative and inhibitor of the receptor tyrosine kinase (RTK) epidermal growth factor receptor (ErbB; EGFR) family, with antineoplastic activity. Upon administration, afatinib selectively and irreversibly binds to and inhibits the epidermal growth factor receptors 1 (ErbB1; EGFR), 2 (ErbB2; HER2), and 4 (ErbB4; HER4), and certain EGFR mutants, including those caused by EGFR exon 19 deletion mutations or exon 21 (L858R) mutations. This may result in the inhibition of tumor growth and angiogenesis in tumor cells overexpressing these RTKs. Additionally, afatinib inhibits the EGFR T790M gatekeeper mutation which is resistant to treatment with first-generation EGFR inhibitors. EGFR, HER2 and HER4 are RTKs that belong to the EGFR superfamily; they play major roles in both tumor cell proliferation and tumor vascularization and are overexpressed in many cancer cell types.
A quinazoline and butenamide derivative that acts as a tyrosine kinase inhibitor of epidermal growth factor receptors (ERBB RECEPTORS) and is used in the treatment of metastatic NON-SMALL CELL LUNG CANCER.
See also: Afatinib Dimaleate (has salt form).
Afatinib
CAS No.: 439081-18-2
Cat. No.: VC20744214
Molecular Formula: C24H25ClFN5O3
Molecular Weight: 485.9 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 439081-18-2 |
---|---|
Molecular Formula | C24H25ClFN5O3 |
Molecular Weight | 485.9 g/mol |
IUPAC Name | (E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide |
Standard InChI | InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m0/s1 |
Standard InChI Key | ULXXDDBFHOBEHA-CWDCEQMOSA-N |
Isomeric SMILES | CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4 |
SMILES | CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4 |
Canonical SMILES | CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4 |
Appearance | Assay:≥95%A crystalline solid |
Chemical Properties and Structure
Molecular Composition and Physical Characteristics
Afatinib, also known by its trade names Giotrif® and Gilotrif®, is chemically designated as N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide . The compound exists as afatinib dimaleate salt with a molecular formula of C32H33ClFN5O11 and a molecular weight of 718.1 g/mol in salt form, while the free base has a formula of C24H25ClFN5O3 with a molecular weight of 485.9 g/mol . Physically, afatinib dimaleate appears as a white to brownish yellow powder with distinct solubility characteristics that vary with pH conditions.
The compound demonstrates high solubility in water and aqueous buffer media up to pH 6 (exceeding 50 mg/mL), but its solubility significantly decreases between pH 6 and 7, although still maintaining levels above 1 mg/mL . In environments above pH 7, solubility is further reduced to levels consistent with its free base form (approximately 0.04 mg/mL at pH > 8). Regarding solubility in organic solvents, afatinib exhibits highest solubility in DMSO (> 50 mg/mL) and moderate solubility in methanol (10-25 mg/mL) .
Pharmaceutical Formulation
Afatinib is commercially available as film-coated tablets for oral administration in various strengths including 20 mg, 30 mg, 40 mg, and 50 mg of afatinib (corresponding to 29.56 mg, 44.34 mg, 59.12 mg, and 73.9 mg of afatinib dimaleate, respectively) . The tablet formulation includes several excipients in the core, such as lactose monohydrate, microcrystalline cellulose, crospovidone, colloidal silicon dioxide, and magnesium stearate, while the coating consists of hypromellose, polyethylene glycol, titanium dioxide, talc, and polysorbate 80 .
Table 1: Physical and Chemical Properties of Afatinib
Property | Characteristic |
---|---|
Chemical Name | N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide |
Molecular Formula (Salt) | C32H33ClFN5O11 |
Molecular Formula (Free Base) | C24H25ClFN5O3 |
Molecular Weight (Salt) | 718.1 g/mol |
Molecular Weight (Free Base) | 485.9 g/mol |
Physical Appearance | White to brownish yellow powder |
Solubility (pH < 6) | > 50 mg/mL |
Solubility (pH 6-7) | > 1 mg/mL |
Solubility (pH > 8) | 0.04 mg/mL |
Dissociation Constants | pKa1 = 8.2 ± 0.1; pKa2 = 5.0 ± 0.1 |
Partition Coefficient | log P = 4.7 (at pH ≥ 9); log D = 3.8 (at pH 7.4) |
Pharmacology and Mechanism of Action
Target Receptor Profile
Afatinib is classified as a second-generation anilinoquinazoline that functions as an irreversible ErbB Family Blocker . Unlike first-generation inhibitors that reversibly bind only to EGFR, afatinib covalently binds to an intracellular tyrosine kinase domain, resulting in irreversible inhibition of multiple members of the ErbB receptor family . Specifically, afatinib inhibits signaling from EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4) receptors, thereby blocking all homo- and heterodimers formed by these family members .
The ability to target multiple receptors simultaneously represents a potential advantage over first-generation inhibitors like erlotinib and gefitinib, which only reversibly inhibit EGFR (ErbB1) . The irreversible binding properties of afatinib may also confer an advantage in inhibiting mutant cell lines, including EGFR L858R/T790M mutations, which are often resistant to erlotinib and gefitinib .
Molecular Mechanism
At the molecular level, afatinib covalently binds to the kinase domains of EGFR, HER2, and HER4 and irreversibly inhibits tyrosine kinase autophosphorylation, resulting in downregulation of ErbB signaling . This mechanism is particularly important in the context of certain mutations in EGFR, which can result in increased autophosphorylation of the receptor, leading to receptor activation even in the absence of ligand binding, supporting cell proliferation in NSCLC .
Non-resistant mutations, defined as those occurring in exons constituting the kinase domain of EGFR that lead to increased receptor activation, can be effectively targeted by afatinib. The most common non-resistant mutations include exon 21 L858R substitutions and exon 19 deletions . The efficacy of afatinib against these mutations is predicted by clinically meaningful tumor shrinkage with the recommended dose and/or inhibition of cellular proliferation or EGFR tyrosine kinase phosphorylation at sustainable concentrations .
Clinical Applications and Therapeutic Efficacy
First-line Treatment in EGFR-Mutated NSCLC
Second-line Treatment in Squamous NSCLC
Afatinib has also shown efficacy in the second-line treatment of advanced squamous NSCLC. In the LUX-Lung 8 trial, afatinib significantly prolonged both PFS and OS compared with erlotinib, regardless of EGFR mutation status . This established afatinib as an important option for the treatment of patients with squamous NSCLC that has progressed following first-line platinum-based chemotherapy.
Real-world Effectiveness in Korean Patients
A real-world study conducted in Korean patients with EGFR mutation-positive NSCLC demonstrated the effectiveness of first-line afatinib treatment. The median PFS was 20.2 months, and the median OS was 48.6 months, confirming the efficacy observed in clinical trials . The study also found that afatinib was effective regardless of patient age, suggesting its utility across different age groups.
The presence of baseline brain metastases was identified as a factor that reduced median PFS, while OS was found to be longer in patients with common EGFR mutations . Notably, favorable OS was observed with afatinib alone without any specific brain treatment in patients with brain metastasis, indicating the utility of afatinib in the treatment of patients with brain metastases .
Emerging Applications in Chordoma
Beyond NSCLC, afatinib has shown promising results in the treatment of chordoma, a rare type of bone cancer. In a Phase 2 clinical trial supported by the Chordoma Foundation, afatinib demonstrated efficacy as both a first-line systemic therapy and in patients who had progressed on other therapies .
In the cohort where afatinib was used as a first-line systemic therapy, 40% of patients avoided tumor progression at 12 months, and 13% achieved a partial response by RECIST criteria (tumor shrinkage of at least 30%) . The median progression-free survival for patients with a partial response was nearly 28 months, indicating sustained benefit in a subset of patients. In the second cohort, where afatinib was given after patients had already progressed on other therapies, 38.5% were progression-free at 9 months .
Trial | Patient Population | Comparator | Key Outcomes |
---|---|---|---|
LUX-Lung 3 | First-line, advanced lung adenocarcinoma with EGFR mutations | Pemetrexed + Cisplatin | Significantly prolonged PFS; Significantly prolonged OS in exon 19 deletion subgroup |
LUX-Lung 6 | First-line, advanced lung adenocarcinoma with EGFR mutations | Gemcitabine + Cisplatin | Significantly prolonged PFS; Significantly prolonged OS in exon 19 deletion subgroup |
LUX-Lung 7 | First-line, advanced lung adenocarcinoma with EGFR mutations | Gefitinib | Significantly prolonged PFS and TTF; No significant difference in OS |
LUX-Lung 8 | Second-line, advanced squamous NSCLC | Erlotinib | Significantly prolonged PFS and OS regardless of EGFR mutation status |
Korean Real-World Study | EGFR mutation-positive NSCLC | N/A | Median PFS: 20.2 months; Median OS: 48.6 months |
Chordoma Phase 2 Trial | Chordoma (first-line) | N/A | 40% progression-free at 12 months; 13% partial response; Median PFS for responders: ~28 months |
Chordoma Phase 2 Trial | Chordoma (later-line) | N/A | 38.5% progression-free at 9 months |
Regulatory Status and Approved Indications
International Approvals
Afatinib is marketed under the trade names Giotrif® (outside the United States) and Gilotrif® (in the United States) . It has received approval from multiple regulatory agencies worldwide for the treatment of specific subtypes of NSCLC, reflecting its established efficacy and safety profile in these indications.
Future Directions and Ongoing Research
Biomarker Identification
The results from the Phase 2 trial in chordoma patients have highlighted the need to identify biomarkers that can predict which patients are most likely to benefit from EGFR inhibitors like afatinib . This would allow clinicians to avoid potential side effects and opportunity costs in patients unlikely to respond to treatment. Follow-on research to identify such biomarkers is currently being pursued by study investigators, the Chordoma Foundation Labs, and others .
Combination Therapies
Research is ongoing to explore the potential of combining afatinib with other targeted therapies to enhance efficacy and overcome resistance mechanisms. One example is the investigation of SHP2 inhibitors in combination with EGFR inhibitors, which builds on results from partnerships with research institutions .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume